molecular formula C13H10ClIO B8606990 2-(Benzyloxy)-1-chloro-4-iodobenzene

2-(Benzyloxy)-1-chloro-4-iodobenzene

Cat. No. B8606990
M. Wt: 344.57 g/mol
InChI Key: LJUOTNOSIWZVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552201B2

Procedure details

Add dropwise 374 mL (748 mmol) of a solution of iPrMgCl 2N in THF to a solution of 198 g (575 mmol) of 2-(benzyloxy)-1-chloro-4-iodobenzene in 1.2 L of anhydrous THF under argon and stirred at −50° C., maintaining the temperature between −40 and −50° C. Allow the reaction mixture to return to −10° C. and continue stirring for 1 h. Then add 172 mL (748 mmol) of triisopropyl borate and leave the reaction mixture to return slowly to RT. After stirring for 2 h, treat the mixture with 1 L of aqueous solution of HCl 5N, then extract with ether (2×600 mL). Wash the organic phase with 2×1 L of water, dry over Na2SO4 then concentrate under reduced pressure. Solidify the residue obtained in pentane, filter on a frit and wash with pentane. We thus obtain 113 g of [3-(benzyloxy)-4-chlorophenyl]boronic acid in the form of a white solid.
[Compound]
Name
solution
Quantity
374 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
198 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
172 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Mg]Cl)(C)C.[CH2:6]([O:13][C:14]1[CH:19]=[C:18](I)[CH:17]=[CH:16][C:15]=1[Cl:21])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[B:22](OC(C)C)([O:27]C(C)C)[O:23]C(C)C.Cl>C1COCC1>[CH2:6]([O:13][C:14]1[CH:19]=[C:18]([B:22]([OH:27])[OH:23])[CH:17]=[CH:16][C:15]=1[Cl:21])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
solution
Quantity
374 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
198 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC(=C1)I)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1.2 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
172 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Three
Name
aqueous solution
Quantity
1 L
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
stirred at −50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between −40 and −50° C
CUSTOM
Type
CUSTOM
Details
to return to −10° C.
STIRRING
Type
STIRRING
Details
continue stirring for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
leave the reaction mixture
CUSTOM
Type
CUSTOM
Details
to return slowly to RT
STIRRING
Type
STIRRING
Details
After stirring for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extract with ether (2×600 mL)
WASH
Type
WASH
Details
Wash the organic phase with 2×1 L of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
then concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
obtained in pentane
FILTRATION
Type
FILTRATION
Details
filter on a frit
WASH
Type
WASH
Details
wash with pentane

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1Cl)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.